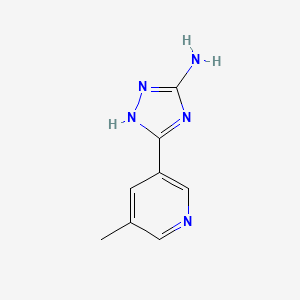
5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a methyl-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of 5-methyl-3-pyridinecarboxylic acid hydrazide with formamide under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and modifications to this structure could lead to the discovery of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the pyridyl substitution.
3-(5-Methyl-3-pyridyl)-1H-1,2,4-triazole: Lacks the amino substitution.
5-Methyl-1H-1,2,4-triazole: Lacks both the amino and pyridyl substitutions.
Uniqueness
5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the methyl-pyridyl group on the triazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5-(5-methylpyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-2-6(4-10-3-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChIキー |
JKJIGWKOVTUCHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


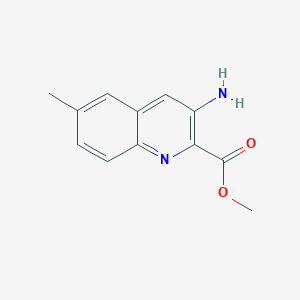
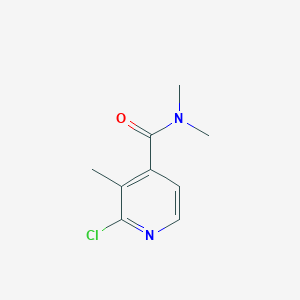
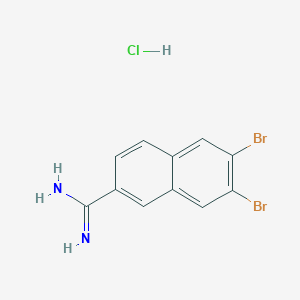
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
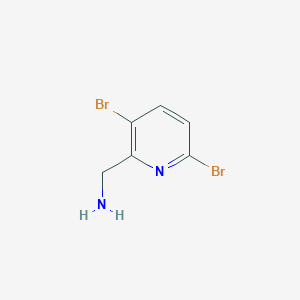



![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)

